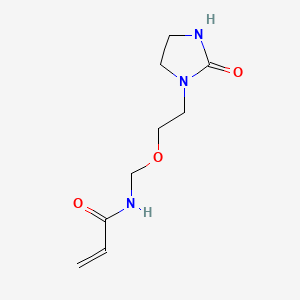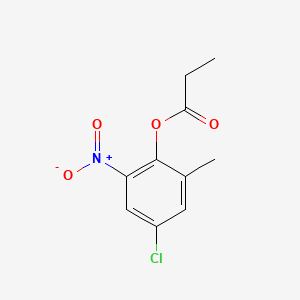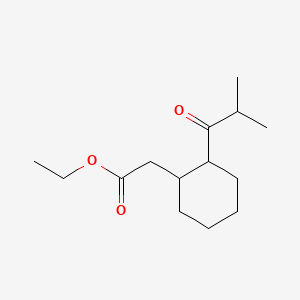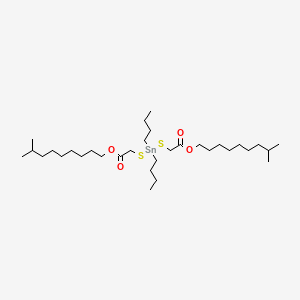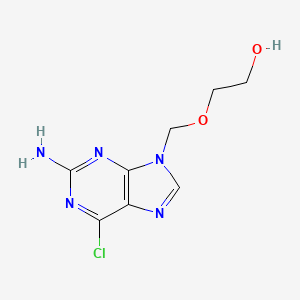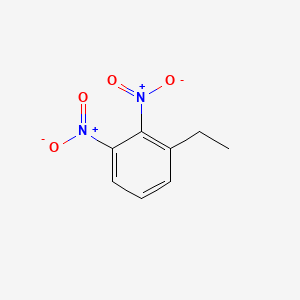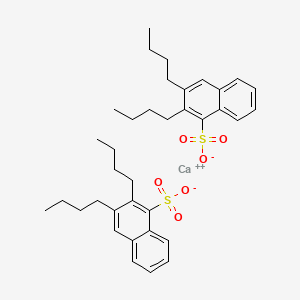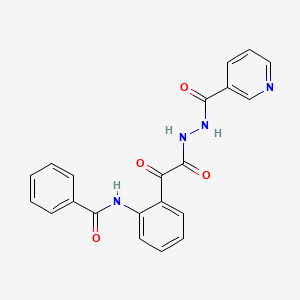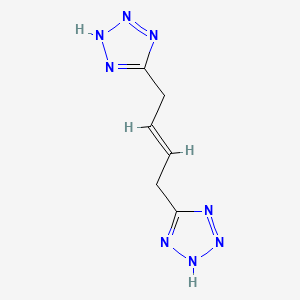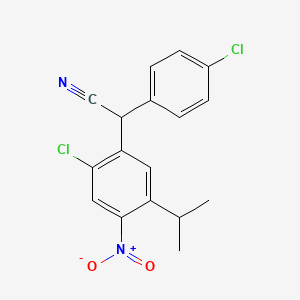
(2-Chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile involves several steps. One common synthetic route includes the reaction of 2-chloro-5-isopropyl-4-nitrobenzaldehyde with 4-chlorobenzyl cyanide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired acetonitrile compound .
Analyse Chemischer Reaktionen
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile can be compared with other similar compounds such as:
(2-chloro-5-isopropyl-4-nitrophenyl)(4-bromophenyl)acetonitrile: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
(2-chloro-5-isopropyl-4-nitrophenyl)(4-methylphenyl)acetonitrile: The presence of a methyl group instead of a chlorine atom can influence the compound’s chemical properties and applications.
Eigenschaften
CAS-Nummer |
84196-19-0 |
|---|---|
Molekularformel |
C17H14Cl2N2O2 |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
2-(2-chloro-4-nitro-5-propan-2-ylphenyl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10(2)13-7-14(16(19)8-17(13)21(22)23)15(9-20)11-3-5-12(18)6-4-11/h3-8,10,15H,1-2H3 |
InChI-Schlüssel |
PYFKNLQRSXRKNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(C#N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


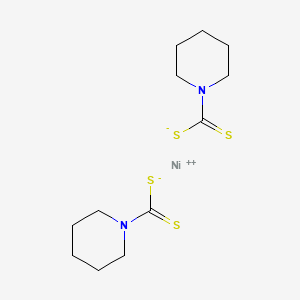

![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
